N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(12-1-2-15-11(7-12)3-5-17-15)19-13-8-18-20(9-13)14-4-6-22-10-14/h1-3,5,7-9,14,17H,4,6,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARKTJDVAULEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For the 1-(oxolan-3-yl) substitution, oxolan-3-ylhydrazine is reacted with a β-diketone or equivalent.
- Oxolan-3-ylhydrazine synthesis : Oxolan-3-amine is treated with tert-butyl nitrite and HCl to form the diazonium salt, followed by reduction with SnCl₂ to yield the hydrazine derivative.
- Cyclocondensation : React oxolan-3-ylhydrazine (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol under reflux (12 h). The reaction forms 1-(oxolan-3-yl)-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid and decarboxylated to yield 1-(oxolan-3-yl)-1H-pyrazole.
- Nitration and Reduction : Nitration at the 4-position using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) produces the 4-amino derivative.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazine synthesis | t-BuONO, HCl, SnCl₂ | 65 | 92% |
| Cyclocondensation | Ethanol, reflux | 78 | 95% |
| Nitration | HNO₃, H₂SO₄, 0°C | 60 | 89% |
| Reduction | H₂, Pd/C, MeOH | 85 | 98% |
Preparation of 1H-Indole-5-Carboxylic Acid
Fischer Indole Synthesis
The Fischer indole synthesis is a classical route, though modifications are required for C5 carboxylation.
- Phenylhydrazine formation : React 4-carboxyphenylhydrazine with cyclohexanone in acetic acid to form the hydrazone.
- Cyclization : Heat the hydrazone in polyphosphoric acid (PPA) at 120°C for 6 h to yield 1H-indole-5-carboxylic acid.
Optimization Note: Direct carboxylation at C5 is challenging; alternative routes employ directed ortho-metalation using a directing group (e.g., SEM-protected indole).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 1H-indole-5-carboxylic acid with 1-(oxolan-3-yl)-1H-pyrazol-4-amine using EDCl/HOBt.
- Activate the carboxylic acid with EDCl (1.5 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 min.
- Add the pyrazole amine (1.0 eq) and stir at room temperature for 24 h.
- Purify via column chromatography (SiO₂, EtOAc/hexane).
Key Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 72 |
| DCC/DMAP | CH₂Cl₂ | 25 | 68 |
| HATU | DMF | 25 | 75 |
Optimization and Scale-Up Challenges
Regioselectivity in Pyrazole Synthesis
Unwanted regioisomers (e.g., 1-(oxolan-3-yl)-1H-pyrazol-5-amine) may form during cyclocondensation. Microwave-assisted synthesis (150°C, 30 min) improves regioselectivity (>95% 4-isomer).
Stability of Oxolan Substituent
The oxolan ring is prone to ring-opening under acidic conditions. Protection with TBS groups during nitration prevents degradation, with subsequent deprotection using TBAF.
Analytical Characterization
Critical validation steps include:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C4-NH₂ at δ 6.8 ppm; indole C5-CO at δ 168 ppm).
- HRMS : Exact mass verification (C₁₇H₁₈N₄O₃ requires [M+H]⁺ 327.1452).
- X-ray crystallography : Resolve amide bond geometry and hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(oxolan-3-yl)-1H-pyrazol-5-amine
- 3-(oxolan-3-yl)-1H-pyrazole-5-carboxylic acid
- 3-(piperazin-1-yl)oxolan-2-one dihydrochloride
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide is a synthetic compound that combines an indole moiety with a pyrazole ring and an oxolane substituent. This unique structural arrangement contributes to its potential biological activity, particularly in the fields of oncology and pharmacology.
Structural Overview
The compound's structure can be dissected into three key components:
- Indole Core : Known for its presence in various natural products and pharmaceuticals, the indole structure is often associated with significant biological activities.
- Pyrazole Ring : This moiety has been linked to anti-inflammatory and anticancer properties, making it a valuable scaffold in drug design.
- Oxolane Group : The inclusion of the oxolane (tetrahydrofuran) group enhances molecular diversity, potentially influencing solubility and bioavailability.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activity, particularly in cancer research. Notable findings include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Mechanisms may involve cell cycle arrest and modulation of critical signaling pathways.
The following table summarizes some related compounds and their biological activities:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 1-(2-hydroxyethyl)-indolyl-pyrazole | Indole and pyrazole rings | Anticancer activity against various cell lines |
| 5-carboxamido-indoles | Indole core with carboxamide functionality | Known anti-inflammatory effects |
| Pyrazolo[3,4-b]quinolinones | Pyrazole fused with quinoline | Exhibits potent anticancer properties |
Understanding the mechanism of action for this compound is crucial for optimizing its therapeutic efficacy. Potential areas for investigation include:
- Pharmacodynamics : Studies focusing on how the compound affects cellular processes.
- Interaction Studies : These will help elucidate the compound's binding affinity to target proteins and its subsequent biological effects.
Case Studies
Research has demonstrated that compounds similar to this compound have shown significant promise in preclinical models:
- In Vitro Studies : Experiments have indicated that derivatives of indole-based compounds can effectively inhibit cancer cell proliferation.
- In Vivo Models : Animal studies have reported reduced tumor sizes when treated with similar compounds, suggesting potential clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective pyrazole formation .
- Step 2 : Introduce the oxolane (tetrahydrofuran) moiety using nucleophilic substitution or ring-opening reactions. For example, alkylation of pyrazole with 3-bromooxolane under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Couple the indole-5-carboxylic acid to the pyrazole-oxolane intermediate via carboxamide bond formation. Use coupling agents like EDCI/HOBt in anhydrous DMF or THF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol for reflux conditions ) and catalyst loading (e.g., Yb(OTf)₃ for ultrasonic-assisted synthesis ).
Q. How should researchers characterize the structure and purity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, oxolane protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~353.37 for C₁₇H₁₆N₄O₂) .
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Approach :
- Analog Synthesis : Modify substituents on the indole (e.g., halogenation at C-4), pyrazole (e.g., methyl vs. isopropyl groups), or oxolane (e.g., ring size variation) to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or radioligand binding assays. For example, indole derivatives often show affinity for serotonin receptors .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .
Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. target specificity) be resolved?
- Troubleshooting :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values in nM–μM range) to rule out off-target effects at high doses .
- Counter-Screens : Test against unrelated targets (e.g., CYP450 enzymes) to assess selectivity .
- Metabolic Stability : Evaluate compound degradation in liver microsomes; unstable metabolites may produce false positives/negatives .
Q. What computational methods are suitable for studying interactions between this compound and biological targets?
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in enzyme active sites (e.g., indole stacking with aromatic residues) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (e.g., RMSD < 2 Å) .
- QSAR Models : Train models with datasets from PubChem BioAssay (e.g., AID 1259351) to predict novel analogs .
Key Challenges & Recommendations
- Regioselectivity : Pyrazole functionalization may yield regioisomers. Use directing groups (e.g., SEM-protected amines) or DFT calculations to predict preferential sites .
- Solubility : The oxolane group enhances solubility in polar solvents (e.g., DMSO), but formulation studies (e.g., PEGylation) may improve bioavailability .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and share raw data via platforms like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
